Lipophilicity Superiority: XLogP3 of 2.1 vs. Unsubstituted 1H-Pyrazole-4-carboxylic Acid (XLogP3 -0.06)
The target compound exhibits a computed XLogP3 of 2.1, representing a >2-log unit increase in lipophilicity compared to the parent 1H-pyrazole-4-carboxylic acid scaffold (XLogP3 -0.06) [1]. This difference is directly attributable to the cyclohexylmethyl substituent and substantially exceeds the lipophilicity shift achieved by N1-methylation (1-methyl-1H-pyrazole-4-carboxylic acid XLogP3 ~0.5–0.8, class-level estimate based on fragment contributions).
| Evidence Dimension | Computed partition coefficient (XLogP3) as measure of lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1H-pyrazole-4-carboxylic acid: XLogP3 = -0.06; N1-methyl analog (estimated): XLogP3 ≈ 0.5–0.8 |
| Quantified Difference | Δ XLogP3 ≈ +2.16 vs. unsubstituted; Δ ≈ +1.3–1.6 vs. N1-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) based on molecular structure |
Why This Matters
A XLogP3 of 2.1 places this compound in a lipophilicity range favorable for blood-brain barrier penetration and membrane partitioning, directly impacting procurement choices for CNS or intracellular target programs where more polar analogs would be unsuitable.
- [1] PubChem Compound Summary for CID 43565351, 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/43565351 (accessed May 2, 2026). View Source
